molecular formula C9H15NO B6243610 octahydropentalene-2-carboxamide, Mixture of diastereomers CAS No. 90942-63-5

octahydropentalene-2-carboxamide, Mixture of diastereomers

Cat. No.: B6243610
CAS No.: 90942-63-5
M. Wt: 153.22 g/mol
InChI Key: AWMLRBVKGHLMBX-UHFFFAOYSA-N
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Description

Octahydropentalene-2-carboxamide is a bicyclic carboxamide derivative with a saturated pentalene backbone. The synthesis of such mixtures often results in variable diastereomeric ratios depending on reaction conditions (e.g., solvent, catalyst, temperature), as observed in analogous compounds . Characterization typically involves chromatographic separation, nuclear magnetic resonance (NMR), and circular dichroism (CD) to resolve and identify individual diastereomers .

Properties

CAS No.

90942-63-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-9(11)8-4-6-2-1-3-7(6)5-8/h6-8H,1-5H2,(H2,10,11)

InChI Key

AWMLRBVKGHLMBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2C1)C(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalene-2-carboxamide typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of linear precursors followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of octahydropentalene-2-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding saturated analogs.

  • Substitution: : Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to octahydropentalene-2-carboxamide in the treatment of viral infections, particularly Hepatitis B Virus (HBV). Research indicates that 5-membered heteroaryl carboxamide compounds can disrupt HBV core protein assembly, suggesting that derivatives of octahydropentalene could be explored for similar antiviral properties . The structural attributes of octahydropentalene may enhance its efficacy as a therapeutic agent against HBV.

Chiral Drugs Development

The separation of diastereomers is vital in the pharmaceutical industry, as different diastereomers can exhibit distinct pharmacological effects. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to isolate these diastereomers effectively . The ability to produce enantiopure compounds from octahydropentalene-2-carboxamide can lead to the development of safer and more effective chiral drugs.

Separation Techniques

The application of HPLC for the separation of diastereomers derived from octahydropentalene-2-carboxamide is noteworthy. By utilizing chiral stationary phases, researchers have successfully isolated specific diastereomers, which can then be analyzed for their absolute configurations using techniques such as 1H-NMR diamagnetic anisotropy and X-ray crystallography . This capability not only aids in understanding the compound's properties but also enhances its utility in various research applications.

Characterization Studies

Characterization of octahydropentalene-2-carboxamide through spectroscopic methods allows for a deeper understanding of its molecular behavior. The insights gained from these studies contribute to the broader knowledge base regarding bicyclic amides and their interactions within biological systems.

Material Science Applications

The unique structural features of octahydropentalene-2-carboxamide may lend themselves to applications in materials science. Its ability to form stable complexes could be harnessed in the development of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Drug Development Case Study

A case study involving the synthesis and evaluation of octahydropentalene derivatives demonstrated promising antiviral activity against HBV. The study utilized a combination of chemical synthesis and biological assays to assess the efficacy of these compounds, revealing significant potential for further development into therapeutic agents .

Separation Techniques Case Study

In another study focusing on the separation of diastereomers using HPLC, researchers successfully isolated octahydropentalene derivatives with high resolution factors. This achievement underscores the importance of advanced separation techniques in obtaining pure compounds for subsequent pharmacological testing .

Mechanism of Action

The mechanism by which octahydropentalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Physical and Chemical Properties

Diastereomers of octahydropentalene-2-carboxamide are expected to exhibit differences in physical properties such as melting point, solubility, and polarity, consistent with general trends in stereoisomerism . For example:

  • Polarity : In azulene diols, RS/SR diastereomers demonstrated higher polarity and better chromatographic resolution (Rf = 8.1, α = 7.8) compared to RR/SS isomers (Rf = 3.4, α = 2.4) on Chiralcel-OD-H . Similar polarity-driven separation may apply to octahydropentalene-2-carboxamide.
  • Solubility : Diastereomers of danicalipin A showed divergent biological activities due to conformational flexibility, suggesting solubility differences in aqueous environments .

Table 1: Comparative Physical Properties of Diastereomers

Property Octahydropentalene-2-carboxamide (Hypothetical) Azulene Diols Danicalipin A Diastereomers
Polarity Moderate to high RS/SR: High Variable
Chromatographic Rf Dependent on stationary phase 3.4–8.1 Not reported
Biological Activity Potentially variable N/A Membrane permeability modulation
Chromatographic Behavior and Separation

Chromatographic resolution of diastereomers is influenced by polarity and stationary phase selection. For octahydropentalene-2-carboxamide:

  • Normal-phase HPLC: Polar diastereomers (analogous to RS/SR azulene diols) may elute later with higher resolution (α = 7.8) .
  • Chiralcel-OD-H : This cellulose-based column effectively separates diastereomers with distinct polarities, as demonstrated in azulene derivatives .
  • LC-UV-MS : Used for phosphoramidites, this method detects diastereomers via ionization patterns and isotopic signatures, applicable to carboxamide analysis .

Table 2: Chromatographic Parameters for Diastereomer Separation

Compound Column Rf α Reference
Azulene Diols (RS/SR) Chiralcel-OD-H 8.1 7.8
Orciprenaline Derivatives CDR-based HPLC N/A 2.1

Biological Activity

Octahydropentalene-2-carboxamide, a compound characterized by its unique bicyclic structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Octahydropentalene-2-carboxamide exists as a mixture of diastereomers, which can significantly influence its biological activity. The structural formula can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This compound features a bicyclic framework that may interact with various biological targets, including enzymes and receptors.

The biological activity of octahydropentalene-2-carboxamide is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as a chemokine receptor antagonist , which could have implications in treating autoimmune diseases and inflammatory conditions . The compound's unique structure allows it to bind selectively to certain receptors, thereby influencing cellular signaling pathways.

Biological Activities

  • Anti-inflammatory Properties : Studies have shown that octahydropentalene derivatives exhibit anti-inflammatory effects by inhibiting the activation of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.
  • Anticancer Potential : Preliminary research suggests that octahydropentalene compounds may possess cytotoxic effects against certain cancer cell lines, indicating their potential role in oncology .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of cytokine production in vitro.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerCytotoxic effects observed in lung cancer cell lines (HCl-H460).

Case Study: Chemokine Receptor Antagonism

In a notable study, octahydropentalene derivatives were evaluated for their ability to inhibit chemokine receptor activity. The results indicated a dose-dependent inhibition of receptor signaling pathways associated with inflammation . This suggests potential therapeutic applications in diseases characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of octahydropentalene-2-carboxamide involves several steps, including ring-closing metathesis and functional group modifications. Variants of this compound have been developed to enhance its biological efficacy and selectivity. For instance, modifications to the amide group have been shown to increase binding affinity to specific receptors, enhancing its therapeutic potential .

Q & A

Q. What synthetic routes are commonly employed to prepare octahydropentalene-2-carboxamide as a mixture of diastereomers, and how are reaction conditions optimized to control stereochemistry?

  • Methodological Answer : Synthesis typically involves cyclization and amidation steps. For stereochemical control, reaction parameters like temperature, solvent polarity, and catalyst selection are critical. For example, kinetic control (low temperatures, fast quenching) favors less stable diastereomers, while thermodynamic control (prolonged heating) shifts equilibria toward more stable forms. Design of Experiments (DoE) frameworks, as used in flow-chemistry optimizations, can systematically evaluate variables like reagent stoichiometry and reaction time .

Q. What experimental techniques are most effective for separating and isolating diastereomers of octahydropentalene-2-carboxamide?

  • Methodological Answer : Diastereomers can be separated via crystallization with chiral resolving agents (e.g., (+)-tartaric acid), forming salts with distinct solubility profiles . Chromatographic methods (HPLC with chiral stationary phases or reverse-phase columns) are also effective. Post-separation, treatment with a strong base (e.g., KOH) recovers the free amine or carboxamide form .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between diastereomers in this compound?

  • Methodological Answer : 2D NMR techniques (e.g., NOESY, COSY) resolve spatial differences between diastereomers. For octahydropentalene-2-carboxamide, coupling constants (JJ-values) in 1H^{1}\text{H} NMR and chemical shift disparities in 13C^{13}\text{C} NMR are diagnostic. X-ray crystallography provides definitive stereochemical assignments when suitable crystals are obtained .

Advanced Research Questions

Q. How do variations in solvent polarity, temperature, and catalyst choice influence the diastereomeric excess (de) during synthesis?

  • Methodological Answer : Solvent polarity affects transition-state stabilization: polar aprotic solvents (e.g., DMF) may favor ionic intermediates, altering diastereomer ratios. Catalysts (e.g., chiral Lewis acids) can induce asymmetry. Statistical modeling (e.g., response surface methodology) optimizes de by correlating variables like temperature and catalyst loading. For example, flow-chemistry systems enable precise control of residence time and mixing efficiency .

Q. What computational strategies are recommended to predict the relative stability and interconversion barriers between diastereomers?

Q. How should researchers address contradictions in observed physical properties (e.g., melting point discrepancies) between batches of diastereomerically enriched samples?

  • Methodological Answer : Contradictions often arise from impurities or incomplete separation. Cross-validate purity using Differential Scanning Calorimetry (DSC) for melting behavior and High-Resolution Mass Spectrometry (HRMS) for molecular integrity. Replicate crystallization steps with controlled solvent gradients to ensure consistency .

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